Mandol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C19H18N6O6S2 |

|---|---|

Peso molecular |

490.5 g/mol |

Nombre IUPAC |

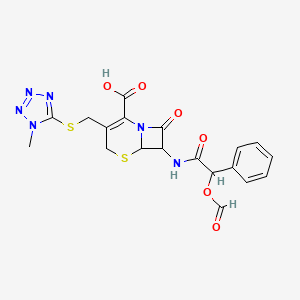

7-[(2-formyloxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C19H18N6O6S2/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30) |

Clave InChI |

RRJHESVQVSRQEX-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O |

Sinónimos |

cefamandole nafate cefamandole nafate, monosodium salt, (6R-(6alpha,7beta(R*)))-isomer cefamandole nafate, monosodium salt, 14C-labeled, (6R-(6alpha,7beta,(R*)))-isomer Mandol |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Cefamandole on Bacterial Cell Walls

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cefamandole (B1668816) is a second-generation cephalosporin (B10832234) antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens.[1][2] Its bactericidal efficacy stems from the targeted disruption of bacterial cell wall synthesis, a mechanism central to the action of all β-lactam antibiotics.[3][4][5] This technical guide provides an in-depth exploration of the molecular interactions between cefamandole and its bacterial targets. It consolidates quantitative data on binding affinities and in vitro susceptibility, details the experimental protocols used for their determination, and visually represents the core mechanisms and workflows. This document serves as a comprehensive resource for professionals engaged in antimicrobial research and development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal action of cefamandole is a direct result of its ability to inhibit the synthesis of the bacterial cell wall.[6][7] The primary structural component of this wall is peptidoglycan, a polymer essential for maintaining cell integrity and resisting osmotic pressure.[6] Cefamandole's mechanism can be delineated into three critical stages:

-

Targeting Penicillin-Binding Proteins (PBPs): Like all β-lactam antibiotics, cefamandole's primary molecular targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes located in the cytoplasmic membrane.[1][8] These enzymes, particularly the transpeptidases, are crucial for the final step of peptidoglycan synthesis: the cross-linking of adjacent peptide chains.[1][4]

-

Inhibition of Transpeptidation: Cefamandole's structure mimics the D-Alanyl-D-Alanine moiety of the natural peptidoglycan substrate. This allows it to fit into the active site of the PBP. A serine residue within the PBP active site attacks the β-lactam ring of cefamandole, forming a stable, covalent acyl-enzyme complex.[4][9] This irreversible binding inactivates the PBP, thereby halting the transpeptidation reaction and preventing the formation of a rigid cell wall.[1][4][6]

-

Induction of Cell Lysis: The inhibition of peptidoglycan cross-linking compromises the structural integrity of the bacterial cell wall.[1][6] The weakened wall can no longer withstand the high internal osmotic pressure, leading to cell swelling and eventual lysis.[1] This process is often mediated by the cell's own autolytic enzymes (autolysins).[3] It is theorized that cefamandole may also interfere with an autolysin inhibitor, further promoting cell death.[3]

Quantitative Data Presentation

The efficacy of cefamandole is determined by its affinity for specific PBPs and its overall activity against different bacterial species, quantified by IC50 and Minimum Inhibitory Concentration (MIC) values, respectively.

Table 1: Binding Affinity of Cefamandole to Penicillin-Binding Proteins (PBPs)

The 50% inhibitory concentration (IC50) measures the drug concentration required to inhibit 50% of labeled penicillin binding to a specific PBP, with lower values indicating higher affinity.[4][9]

| Bacterial Species | PBP Target | Finding | Reference |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | PBP 2a | Cefamandole has a ≥40 times greater affinity for PBP 2a than methicillin. | [10][11] |

| Escherichia coli | PBP 3 | High affinity is reported, contributing to its efficacy against this species. | [4] |

Note: Comprehensive IC50 values for cefamandole across a wide range of PBPs are not extensively documented in publicly available literature. The data highlights key findings demonstrating significant target affinity.

Table 2: In Vitro Susceptibility of Various Bacterial Species to Cefamandole (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[12] Values are often presented as MIC50 and MIC90, representing the concentrations required to inhibit 50% and 90% of tested isolates, respectively.

| Bacterial Species | Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-Positive | ~0.4 | 0.39 (95% inhibited) | [13][14] |

| Streptococcus pneumoniae | Gram-Positive | ≤0.1 | ≤0.1 | [14] |

| Escherichia coli | Gram-Negative | ~1.6 | 6.25 | [13][14] |

| Klebsiella pneumoniae | Gram-Negative | ~1.6 | 6.25 | [13][14] |

| Proteus mirabilis | Gram-Negative | ~1.6 | 6.25 | [13][14] |

| Haemophilus influenzae | Gram-Negative | Very Susceptible | - | [2][15] |

| Enterobacter spp. | Gram-Negative | - | >6.25 | [13] |

| Pseudomonas aeruginosa | Gram-Negative | Resistant | Resistant | [2][14] |

Note: MIC values can vary based on the specific strains tested, inoculum size, and the methodology used.[2][16]

Experimental Protocols

The following protocols outline standard methodologies for assessing the key aspects of cefamandole's mechanism of action.

Protocol 1: Determination of PBP Binding Affinity (Competitive Assay)

This method quantifies the affinity of cefamandole for specific PBPs by measuring its ability to compete with a fluorescently labeled β-lactam (e.g., Bocillin-FL).[4][9]

1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest (e.g., S. aureus) to the mid-logarithmic phase. b. Harvest cells via centrifugation and wash with an appropriate buffer (e.g., 10 mM Tris, pH 8).[17] c. Lyse the cells using a French press or sonication to release membrane components.[17][18] d. Perform differential centrifugation (a low-speed spin to remove intact cells, followed by a high-speed ultracentrifugation) to pellet the membrane fraction.[17][18] e. Resuspend the membrane pellet in a storage buffer and determine the total protein concentration. Store at -70°C.[17]

2. Competitive Binding Assay: a. In microcentrifuge tubes, add a fixed amount of the prepared membrane fraction. b. Add varying concentrations of cefamandole (and controls with no inhibitor) to the tubes. c. Incubate for a defined period (e.g., 30 minutes at 37°C) to allow cefamandole to bind to the PBPs.[18][19] d. Add a fixed, sub-saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to all tubes.[9][18] e. Incubate for an additional period (e.g., 15 minutes at 37°C, protected from light) to allow the fluorescent probe to bind to any PBPs not occupied by cefamandole.[19]

3. Detection and Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer. b. Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18] c. Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.[20] d. Quantify the fluorescence intensity of each PBP band. The signal will be inversely proportional to the concentration of cefamandole. e. Plot the fluorescence signal against the cefamandole concentration and fit the data to a dose-response curve to calculate the IC50 value for each PBP.[19]

Protocol 2: Determination of Minimum Inhibitory Concentration (Broth Microdilution)

This is a standardized method for determining the in vitro susceptibility of a bacterial isolate to an antibiotic.[1][18]

1. Preparation of Cefamandole Dilutions: a. Prepare a stock solution of cefamandole in an appropriate solvent. b. In a 96-well microtiter plate, perform a two-fold serial dilution of the cefamandole stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations. c. Include a growth control well (broth with no antibiotic) and a sterility control well (broth only).[18]

2. Inoculum Preparation: a. From a fresh culture plate (18-24 hours growth), select several colonies of the test bacterium. b. Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Further dilute this suspension in CAMHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate (except the sterility control). b. Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.[1][18]

4. Interpretation: a. After incubation, examine the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of cefamandole at which there is no visible growth.[12]

Protocol 3: Analysis of Peptidoglycan Cross-linking by HPLC

This protocol allows for the direct assessment of cefamandole's effect on peptidoglycan structure.[21]

1. Peptidoglycan (Sacculi) Isolation: a. Grow bacteria with and without sub-inhibitory concentrations of cefamandole. b. Harvest cells and resuspend in cold water. Add the suspension dropwise to boiling SDS solution to lyse cells and inactivate autolysins. c. Boil the sample, then cool and collect the insoluble peptidoglycan (sacculi) by ultracentrifugation. d. Wash the sacculi repeatedly with water to remove SDS.

2. Enzymatic Digestion: a. Resuspend the purified sacculi in a digestion buffer. b. Add a cell wall hydrolase, such as mutanolysin or lysozyme, to digest the glycan strands into their constituent muropeptides (disaccharide-peptide units).[22] c. Incubate at 37°C overnight.

3. Muropeptide Reduction and Separation: a. Stop the digestion by boiling. Centrifuge to remove insoluble material. b. Reduce the muramic acid residues in the soluble muropeptide fraction by adding sodium borohydride. c. Stop the reduction by adjusting the pH to ~4 with phosphoric acid.[22] d. Separate the muropeptides using reverse-phase high-performance liquid chromatography (RP-HPLC).[21]

4. Analysis: a. Monitor the column effluent with a UV detector. The resulting chromatogram will show peaks corresponding to different muropeptides (monomers, dimers, trimers, etc.). b. Identify peaks by comparing with known standards or by collecting fractions for mass spectrometry analysis. c. Quantify the area under each peak. The degree of cross-linking is calculated from the relative abundance of cross-linked muropeptides (dimers and oligomers) compared to total muropeptides. A decrease in the cross-linking index in cefamandole-treated samples indicates inhibition of transpeptidase activity.

Protocol 4: Autolysin Activity Assay (Triton X-100 Induced Lysis)

This assay measures the activity of cell wall autolysins, which are implicated in the final lytic step of β-lactam action.[23]

1. Cell Preparation: a. Grow the bacterial strain to the mid-logarithmic phase (e.g., A600 of ~1.0). b. Harvest the cells by centrifugation and wash twice with ice-cold buffer (e.g., PBS) to remove media components.[23]

2. Lysis Induction: a. Resuspend the washed cell pellet in a buffer containing a lytic agent, such as 0.02% Triton X-100, which triggers autolysis.[23] b. Immediately measure the initial optical density at 600 nm (A600) of the cell suspension.

3. Monitoring Lysis: a. Incubate the suspension at 37°C with shaking. b. Take A600 readings at regular time intervals (e.g., every 15-30 minutes) for several hours.[23]

4. Data Analysis: a. Calculate the percentage of initial A600 remaining at each time point. b. Plot the percentage of A600 versus time. A faster rate of decrease in optical density indicates higher autolytic activity. This assay can be used to compare wild-type strains with mutants or to assess the effect of antibiotics on autolytic processes.

Signaling and Synthesis Pathways

Conclusion

Cefamandole exerts its potent bactericidal effect through a well-defined mechanism: the covalent inactivation of penicillin-binding proteins.[4] This action blocks the critical transpeptidation step in peptidoglycan biosynthesis, leading to a compromised cell wall and subsequent bacteriolysis.[1][3] The affinity for specific PBPs, particularly its high affinity for PBP 2a in MRSA and PBP 3 in E. coli, is a key determinant of its spectrum of activity.[4][10][11] The methodologies detailed herein—from competitive binding assays to MIC determination and peptidoglycan analysis—provide a robust framework for the continued investigation of cefamandole and the development of novel cephalosporins. A thorough understanding of this mechanism is indispensable for overcoming emerging resistance and advancing antimicrobial therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What is Cefamandole Nafate used for? [synapse.patsnap.com]

- 6. What is the mechanism of Cefamandole Nafate? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]

- 9. benchchem.com [benchchem.com]

- 10. The impact of penicillinase on cefamandole treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. idexx.dk [idexx.dk]

- 13. In vitro studies of cefamandole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cefamandole, a Cephalosporin Antibiotic with an Unusually Wide Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial activity of cefamandole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 22. LC-MS analysis of peptidoglycan crosslinking activity. [bio-protocol.org]

- 23. journals.asm.org [journals.asm.org]

Cefamandole's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole is a second-generation cephalosporin (B10832234) antibiotic with a notable spectrum of activity against a variety of bacterial pathogens. This technical guide provides an in-depth analysis of Cefamandole's efficacy against gram-positive bacteria, focusing on its mechanism of action, in vitro activity, the experimental protocols used for its evaluation, and the mechanisms of resistance that can limit its clinical utility. This document is intended to be a comprehensive resource for professionals engaged in microbiological research and the development of novel antimicrobial agents.

Mechanism of Action

Like other β-lactam antibiotics, Cefamandole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary molecular targets of Cefamandole are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical polymer that provides structural integrity to the bacterial cell wall.

Cefamandole's action involves the acylation of the active site of these PBPs. This binding is covalent and inactivates the enzymes, thereby preventing the cross-linking of peptidoglycan chains. The resulting weakened cell wall is unable to withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death. Cefamandole has demonstrated a significant affinity for various PBPs in susceptible gram-positive organisms.

dot

Figure 1: Mechanism of Cefamandole Action.

In Vitro Antibacterial Spectrum

Cefamandole demonstrates significant in vitro activity against a range of clinically relevant gram-positive bacteria. Its spectrum includes many species of Staphylococcus and Streptococcus. However, it is notably inactive against enterococci.

Quantitative Data

The following tables summarize the in vitro activity of Cefamandole against key gram-positive pathogens, expressed as Minimum Inhibitory Concentration (MIC) values. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of Cefamandole against Staphylococcus aureus

| Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) | 0.4 | 0.8 |

| Methicillin-Resistant S. aureus (MRSA) | 8 | >64 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: In Vitro Activity of Cefamandole against Streptococcus Species

| Organism | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae | ≤0.1 - 2.0 | 0.1 |

| Streptococcus pyogenes (Group A) | ≤0.03 - 0.25 | 0.1 |

Experimental Protocols

The determination of Cefamandole's in vitro activity is performed using standardized methods, primarily broth microdilution and agar (B569324) dilution, as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

1. Preparation of Cefamandole Stock Solution:

-

A stock solution of Cefamandole is prepared at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as specified by the manufacturer.

2. Preparation of Microdilution Plates:

-

Serial two-fold dilutions of the Cefamandole stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL).

3. Inoculum Preparation:

-

Bacterial isolates are grown on an appropriate agar medium for 18-24 hours.

-

Several colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

The prepared microtiter plates are inoculated with the standardized bacterial suspension.

-

The plates are incubated at 35°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is recorded as the lowest concentration of Cefamandole that completely inhibits visible bacterial growth.

dot

Figure 2: Broth Microdilution Workflow.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

1. Preparation of Cefamandole-Containing Agar Plates:

-

A stock solution of Cefamandole is prepared as described for the broth microdilution method.

-

Appropriate volumes of the stock solution are added to molten Mueller-Hinton agar to create a series of plates with varying concentrations of the antibiotic.

2. Inoculum Preparation:

-

The bacterial inoculum is prepared and standardized to a 0.5 McFarland standard as in the broth microdilution method.

3. Inoculation:

-

A standardized volume of the bacterial suspension is spotted onto the surface of each Cefamandole-containing agar plate and a growth control plate (without antibiotic).

4. Incubation:

-

The plates are incubated at 35°C for 16-20 hours.

5. Interpretation of Results:

-

The MIC is the lowest concentration of Cefamandole that inhibits the visible growth of the bacteria on the agar surface.

Mechanisms of Resistance

The clinical efficacy of Cefamandole can be compromised by the development of bacterial resistance. The primary mechanisms of resistance in gram-positive bacteria include:

-

Enzymatic Degradation: The production of β-lactamase enzymes is a major mechanism of resistance. These enzymes hydrolyze the β-lactam ring of Cefamandole, rendering the antibiotic inactive.

-

Alteration of Target Sites: Modifications in the structure of PBPs can reduce the binding affinity of Cefamandole. This is a key mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA), which produces a modified PBP (PBP2a) with low affinity for most β-lactam antibiotics.

-

Reduced Permeability: Although less common in gram-positive bacteria compared to gram-negatives, alterations in the cell envelope can restrict the access of Cefamandole to its PBP targets.

-

Efflux Pumps: Some bacteria possess efflux pumps that can actively transport Cefamandole out of the cell, preventing it from reaching a high enough intracellular concentration to be effective.

dot

Figure 3: Mechanisms of Resistance to Cefamandole.

Conclusion

Cefamandole remains a significant cephalosporin with a valuable spectrum of activity against many clinically important gram-positive bacteria, particularly methicillin-susceptible Staphylococcus aureus and various Streptococcus species. A thorough understanding of its mechanism of action, in vitro activity, and the prevalent resistance mechanisms is crucial for its appropriate use in clinical settings and for guiding future research and development of new antimicrobial agents. The standardized experimental protocols outlined in this guide are essential for the accurate assessment of its antibacterial efficacy.

Cefamandole's Activity Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro activity of Cefamandole, a second-generation cephalosporin (B10832234), against clinically relevant gram-negative bacteria. The document outlines its mechanism of action, summarizes key susceptibility data, details standardized experimental protocols for its evaluation, and illustrates pathways of bacterial resistance.

Mechanism of Action

Cefamandole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis. By binding to and acylating the active site of these enzymes, Cefamandole blocks the cross-linking of peptidoglycan chains. This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[1] Cefamandole's enhanced activity against certain gram-negative bacteria, when compared to first-generation cephalosporins, is attributed to its increased stability against some β-lactamases and its ability to penetrate the outer membrane of these organisms.[1]

In-Vitro Spectrum of Activity

Cefamandole demonstrates a significant spectrum of activity against many species of the Enterobacteriaceae family and Haemophilus influenzae. It is notably more potent than first-generation cephalosporins against these organisms. However, it lacks clinically useful activity against Pseudomonas aeruginosa. A notable characteristic of Cefamandole is the observed inoculum effect, where a higher initial bacterial concentration can lead to a significant increase in the Minimum Inhibitory Concentration (MIC), particularly with species like Enterobacter.[2][3]

Data Presentation: Cefamandole MIC Values for Gram-Negative Bacteria

The following table summarizes the in-vitro susceptibility of various gram-negative bacteria to Cefamandole, compiled from multiple studies. MIC values can vary based on the specific strains tested and the methodologies used.

| Gram-Negative Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible at x µg/mL |

| Escherichia coli | - | - | - | - | 70% at 1.6 |

| Klebsiella pneumoniae | - | - | - | - | 86% at 1.6 |

| Proteus mirabilis | - | - | - | - | 88% at 1.6 |

| Enterobacter spp. | 10 | 1 - 8 (Agar Dilution) | - | - | - |

| Indole-positive Proteus | - | <25 | - | - | Majority of strains |

| Haemophilus influenzae (Ampicillin-susceptible) | - | 0.5 - 2.0 | - | 0.2 | - |

| Haemophilus influenzae (β-lactamase producing) | - | 0.5 - 2.0 | - | 5.0 | - |

Experimental Protocols

The determination of Cefamandole's in-vitro activity is typically performed using standardized methods from bodies like the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution for MIC determination and disk diffusion for susceptibility screening.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

-

Cefamandole analytical standard powder

-

Appropriate solvent for stock solution preparation (e.g., sterile water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of Cefamandole (e.g., 1,280 µg/mL) in a suitable solvent.

-

Preparation of Microtiter Plates: Perform serial two-fold dilutions of the Cefamandole stock solution in CAMHB directly in the 96-well plates to achieve a final volume of 50 µL per well, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL. Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of Cefamandole that completely inhibits visible growth of the organism as detected by the unaided eye.

Caption: Workflow for MIC determination by broth microdilution.

Disk Diffusion Susceptibility Testing (Kirby-Bauer)

This is a qualitative method used to determine if a bacterium is susceptible, intermediate, or resistant to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

-

Cefamandole disks (30 µg)

-

Mueller-Hinton Agar (B569324) (MHA) plates

-

Bacterial isolates for testing

-

Sterile swabs

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation of Agar Plate: Dip a sterile swab into the standardized inoculum and remove excess liquid by rotating it against the side of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Application of Antibiotic Disk: Aseptically apply a Cefamandole (30 µg) disk to the surface of the inoculated agar plate.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

-

Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results (Susceptible, Intermediate, Resistant) based on the zone diameter interpretive criteria provided by CLSI.

Mechanisms of Resistance in Gram-Negative Bacteria

Bacterial resistance to Cefamandole, and other β-lactam antibiotics, is a significant clinical concern. The primary mechanisms of resistance in gram-negative bacteria include:

-

Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. Some gram-negative bacteria can be induced to produce these enzymes upon exposure to the drug.

-

Alteration of Target Site: Modifications in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of Cefamandole to its target, rendering the antibiotic less effective.

-

Reduced Permeability: The outer membrane of gram-negative bacteria acts as a selective barrier. A decrease in the expression or alteration of outer membrane proteins (porins), which form channels for antibiotic entry, can limit the amount of Cefamandole reaching the periplasmic space and its PBP targets.

-

Efflux Pumps: Some bacteria possess efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell. Overexpression of these pumps can maintain the intracellular concentration of Cefamandole below a therapeutic level.

Caption: Mechanisms of Cefamandole resistance in gram-negative bacteria.

References

In Vitro Susceptibility of Escherichia coli to Cefamandole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of Escherichia coli to Cefamandole, a second-generation cephalosporin. The document synthesizes quantitative data from various studies, details relevant experimental protocols, and illustrates key pathways and workflows.

Executive Summary

Cefamandole has historically demonstrated notable in vitro activity against Escherichia coli. However, the emergence of resistance, primarily mediated by β-lactamase production, necessitates continuous surveillance and a thorough understanding of its susceptibility profile. This guide presents Minimum Inhibitory Concentration (MIC) and disk diffusion data, along with the interpretive criteria set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Detailed experimental protocols for common susceptibility testing methods are also provided to ensure methodological rigor in research and development settings.

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of Cefamandole against E. coli based on data from various studies.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: Cefamandole MIC Distribution against E. coli Isolates

| Study/Reference | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bodey and Weaver (1976)[1] | 540 (Gram-positive and -negative isolates) | Not Specified | Not Specified | >90% inhibited at 6.25 |

| Meyers and Hirschman (1978)[2] | Not Specified | Not Specified | Not Specified | Most strains inhibited at low concentrations |

| Greenberg et al. (1985)[3] | 27 (Cephalothin-non-susceptible) | Not Specified | Not Specified | 88% susceptible at ≤8 |

Note: MIC₅₀ and MIC₉₀ represent the MIC required to inhibit 50% and 90% of the isolates, respectively.

Disk Diffusion Data

The disk diffusion method (Kirby-Bauer) measures the diameter of the zone of growth inhibition around an antibiotic disk.

Table 2: Cefamandole (30 µg) Disk Diffusion Zone Diameters for E. coli

| Study/Reference | Number of Isolates | Zone Diameter Range (mm) |

| Greenberg et al. (1985)[3] | 27 (Cephalothin-non-susceptible) | 67% susceptible at ≥18 |

| Barry et al.[4] | 1838 (Clinical isolates) | Interpretive standards established |

Interpretive Criteria for Susceptibility Testing

The interpretation of MIC and zone diameter results is based on breakpoints established by regulatory bodies like CLSI and EUCAST.

CLSI Breakpoints

The CLSI M100, 34th Edition provides the following breakpoints for Cefamandole against Enterobacterales.

Table 3: CLSI Breakpoints for Cefamandole against Enterobacterales

| Method | Disk Content | Susceptible | Intermediate | Resistant |

| Disk Diffusion | 30 µg | ≥ 18 mm | 15 - 17 mm | ≤ 14 mm |

| MIC | ≤ 8 µg/mL | 16 µg/mL | ≥ 32 µg/mL |

Source: CLSI M100, 34th Ed., 2024[5][6]

EUCAST Breakpoints

As of the 2024 EUCAST breakpoint tables, specific breakpoints for Cefamandole against Enterobacterales are not listed. Researchers should refer to the latest EUCAST guidelines for any updates.[7][8][9]

Experimental Protocols

Accurate and reproducible susceptibility testing is paramount. The following are detailed protocols for the most common methods.

Broth Microdilution for MIC Determination

This method is considered a gold standard for quantitative susceptibility testing.

-

Preparation of Cefamandole Dilutions:

-

Prepare a stock solution of Cefamandole in an appropriate solvent.

-

Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of E. coli.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of Cefamandole that completely inhibits visible bacterial growth.

-

Kirby-Bauer Disk Diffusion

This is a qualitative or semi-quantitative method widely used for susceptibility testing.[10][11][12][13]

-

Inoculum Preparation:

-

Prepare a standardized E. coli inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of a Mueller-Hinton agar (B569324) (MHA) plate evenly in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Disk Application:

-

Aseptically apply a 30 µg Cefamandole disk to the surface of the inoculated MHA plate.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

-

-

Result Interpretation:

-

Measure the diameter of the zone of complete growth inhibition in millimeters (mm).

-

Interpret the result as Susceptible, Intermediate, or Resistant based on established breakpoints (see Table 3).

-

Mechanism of Action and Resistance

Mechanism of Action

Cefamandole, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

-

Binding to Penicillin-Binding Proteins (PBPs): Cefamandole binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall.

-

Inhibition of Transpeptidation: This binding prevents the final transpeptidation step of peptidoglycan synthesis.

-

Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall and ultimately cell lysis.

Mechanisms of Resistance in E. coli

The primary mechanism of resistance to Cefamandole in E. coli is the production of β-lactamase enzymes.

-

β-Lactamase Production: These enzymes hydrolyze the β-lactam ring of Cefamandole, rendering the antibiotic inactive. The production of these enzymes can be encoded by genes on plasmids or the chromosome.

-

Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of Cefamandole, leading to decreased efficacy.

-

Reduced Permeability: Changes in the outer membrane porins of E. coli can restrict the entry of Cefamandole into the bacterial cell.

-

Efflux Pumps: Active efflux pumps can transport Cefamandole out of the bacterial cell, preventing it from reaching its target PBPs.

References

- 1. In Vitro Studies of Cefamandole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clsi.org [clsi.org]

- 3. journals.asm.org [journals.asm.org]

- 4. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]

- 5. darvashco.com [darvashco.com]

- 6. pid-el.com [pid-el.com]

- 7. scribd.com [scribd.com]

- 8. megumed.de [megumed.de]

- 9. EUCAST: Breakpoint table 14.0 (2024) available for consultation (5-19 December, 2023) [eucast.org]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. cms.gov [cms.gov]

- 12. asm.org [asm.org]

- 13. keyscientific.com [keyscientific.com]

Cefamandole Pharmacokinetics and Bioavailability in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of cefamandole (B1668816), a second-generation cephalosporin (B10832234) antibiotic, in various animal models. The data presented is crucial for preclinical assessment and translation to clinical drug development.

Pharmacokinetic Parameters of Cefamandole

The following tables summarize the key pharmacokinetic parameters of cefamandole in different animal models following intravenous (IV) and intramuscular (IM) administration. These parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Table 1: Pharmacokinetics of Cefamandole in Rabbits

| Administration Route | Dose (mg/kg) | Half-life (t½) (min) | Apparent Volume of Distribution (Vd) | Elimination Constant (kel) (min⁻¹) | Pharmacokinetic Model |

| Intramuscular | 5 | 34-37 | 0.31-0.71 ml/g[1] | - | One-compartment[1] |

| Intramuscular | 20 | 34-37 | 0.31-0.71 ml/g[1] | - | One-compartment[1] |

| Intravenous | 5 | 26.1[1] | 0.27 ml/g (central), 0.36 ml/g (stationary), 0.46 ml/g (kinetic)[1] | 0.0446[1] | Two-compartment[1] |

| Intravenous | 30 | Increased t½α and t½β in renal impairment[2] | Vc and Vp decreased in renal impairment[2] | α, β, K12, K21, K13 decreased in renal impairment[2] | - |

Table 2: Pharmacokinetics of Cefamandole in Dogs

| Administration Route | Dose (mg/kg) | Half-life (t½) (min) | Apparent Volume of Distribution (Vd) (L/kg) | Body Clearance (mL/kg/min) | Bioavailability (%) | Peak Serum Concentration (Cmax) (µg/mL) |

| Intravenous | 20 | 81.4 ± 9.7[3][4] | 0.190[3][4] | 1.76[3][4] | - | - |

| Intramuscular | 20 | 145.4 ± 12.3[3] | - | - | 85.1 ± 13.5[3][4] | 35.9 ± 5.4[3][4] |

| Intramuscular | 15 | - | - | - | - | - |

Note: In dogs with ascites, ascitic fluid concentrations of cefamandole were lower than cefazolin (B47455) and cephaloridine, which was attributed to protein binding.[5]

Table 3: Pharmacokinetics of Cefamandole in Rats

| Administration Route | Dose (mg/kg) | Plasma Half-life (t½) (h) | Area Under the Curve (AUC) (µg·h/mL) | Peak Plasma Concentration (Cmax) (µg/mL) |

| Subcutaneous | 100 | 0.4[6] | 42[6] | 49[6] |

Note: Cefamandole is largely eliminated unchanged via renal excretion in both rats and dogs.[7][8]

Experimental Protocols

The methodologies employed in the cited pharmacokinetic studies are crucial for the interpretation and replication of the findings.

Animal Models and Drug Administration

-

Rabbits: Studies on rabbits involved single intramuscular doses of 5 or 20 mg/kg and a single intravenous dose of 5 mg/kg.[1] In another study, renal impairment was experimentally induced using uranyl nitrate (B79036) before intravenous administration of a single 30 mg/kg dose.[2][9]

-

Dogs: Pharmacokinetic studies in dogs utilized a single 20 mg/kg dose administered intravenously and intramuscularly.[3] Another study in mongrel dogs with surgically created ascites involved intramuscular administration of 15 mg/kg every 4 hours for eight doses.[5]

-

Rats: Wistar rats were administered cefamandole intramuscularly over 5 days at various high doses (1000-5000 mg/kg/day) to assess nephrotoxicity.[10] A comparative study used a subcutaneous dose of 100 mg/kg.[6]

Sample Collection and Analysis

-

Biological Samples: Blood (serum/plasma), urine, and in some specialized studies, cerebrospinal fluid, ascitic fluid, and various tissues were collected for analysis.[1][2][5][6][11]

-

Analytical Methods: High-performance liquid chromatography (HPLC) is a primary method for quantifying cefamandole in biological fluids.[12][13] Sample preparation for HPLC typically involves protein precipitation with acetonitrile, followed by extraction.[12][13] Microbiological assays have also been used to determine cefamandole concentrations.[14]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for assessing cefamandole pharmacokinetics in animal models.

References

- 1. [Pharmacokinetics of cefamandole in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of cefamandole in rabbits with experimentally induced renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics and pharmacokinetics of cefoperazone and cefamandole in dogs following single dose intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ascitic fluid cephalosporin concentrations: influence of protein binding and serum pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative tissue distribution of ceforanide, cefazolin, and cefamandole in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Fate of [14C]Cefamandole, a Parenteral Cephalosporin Antibiotic, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic fate of [14C]cefamandole, a parenteral cephalosporin antibiotic, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PHARMACOKINETICS OF CEFAMANDOLE IN RABBITS WITH EXPERIMENTALLY INDUCED RENAL IMPAIRMENT [jstage.jst.go.jp]

- 10. [Experimental studies in animals on the nephrotoxicity of some new cephalosporin antibiotics: cefamandole, EMD 29 645, and 29 946 (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of cefamandole and ampicillin in experimental meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Liquid-chromatographic assay of cefamandole in serum, urine, and dialysis fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

Cefamandole: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefamandole (B1668816), a second-generation cephalosporin (B10832234) antibiotic, is susceptible to degradation through several pathways, primarily hydrolysis of the β-lactam ring, which is influenced by pH and temperature. Oxidation and photodegradation also contribute to its instability. This technical guide provides a comprehensive overview of the stability of cefamandole and its degradation pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes. Understanding these stability characteristics is crucial for the formulation development, manufacturing, and proper storage of cefamandole-containing drug products to ensure their safety and efficacy.

Factors Influencing Cefamandole Stability

The stability of cefamandole in both solid and aqueous states is influenced by a variety of environmental factors.

-

pH: Cefamandole is most stable in a specific pH range, with both acidic and alkaline conditions catalyzing the hydrolysis of the β-lactam ring, leading to rapid degradation.[1] The degradation in aqueous solutions is subject to both specific and general acid-base catalysis.

-

Temperature: Increased temperatures significantly accelerate the degradation rate of cefamandole.[1] For optimal stability, solutions should be stored at controlled room or refrigerated temperatures.

-

Light: Exposure to light can promote the degradation of cefamandole, and therefore, solutions should be protected from light.[1]

-

Concentration: The initial concentration of cefamandole in a solution can also affect its stability.[1]

-

Aqueous Solution Composition: The type of solvent and the presence of other additives or buffers can impact the stability of cefamandole.[1]

Quantitative Stability Data

The degradation of cefamandole nafate, the prodrug form, follows first-order kinetics in both solid and aqueous states. The rate of degradation is highly dependent on temperature, pH, and relative humidity (in the solid state).

Table 1: Stability of Cefamandole Solutions

| Temperature | Vehicle | Stability Period | Reference |

| 24°C | 0.9% NaCl or 5% Dextrose | ~5 days | [2] |

| 5°C | 0.9% NaCl or 5% Dextrose | ~44 days | [2] |

| -20°C | Intravenous Dilutions | 26 weeks | |

| -10°C | Intravenous Dilutions with 5% Dextrose | Transient haze observed |

Table 2: First-Order Rate Constants (k) for Cefamandole Nafate Degradation in the Solid State

| Condition | Temperature (K) | Rate Constant (k) | Reference |

| Dry Air (0% RH) | 373 | Calculated from study | [3] |

| Dry Air (0% RH) | 383 | Calculated from study | [3] |

| Dry Air (0% RH) | 388 | Calculated from study | [3] |

| Dry Air (0% RH) | 393 | Calculated from study | [3] |

| 76.4% RH | 323 | Calculated from study | [3] |

| 76.4% RH | 333 | Calculated from study | [3] |

| 76.4% RH | 343 | Calculated from study | [3] |

| 76.4% RH | 353 | Calculated from study | [3] |

Cefamandole Degradation Pathways

The primary degradation pathway for cefamandole is the hydrolysis of the four-membered β-lactam ring, rendering the antibiotic inactive. Other potential pathways include oxidation and photodegradation.

Hydrolysis

The β-lactam ring is susceptible to nucleophilic attack, which can be catalyzed by acid or base. This leads to the formation of an inactive penicilloic acid-like derivative.

Oxidation

While less common than hydrolysis, oxidation can occur, particularly at the sulfur atom within the dihydrothiazine ring, leading to the formation of sulfoxides.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of cephalosporins. The specific photoproducts of cefamandole are not well-characterized in the literature, but potential reactions include isomerization and cleavage of the side chains.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying intact cefamandole from its degradation products.

Objective: To provide a detailed protocol for a stability-indicating reversed-phase HPLC method for the analysis of cefamandole.

Materials and Reagents:

-

Cefamandole reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium phosphate (B84403) monobasic

-

Phosphoric acid

-

Water (HPLC grade)

-

0.45 µm membrane filters

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM sodium phosphate, pH adjusted to 6.5 with phosphoric acid) and acetonitrile (e.g., 85:15 v/v). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh about 25 mg of cefamandole reference standard and transfer to a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

-

Sample Preparation (for Forced Degradation Studies):

-

Acid Hydrolysis: Dissolve cefamandole in 0.1 M HCl and heat at 60°C for a specified time. Neutralize with 0.1 M NaOH before dilution with mobile phase.

-

Base Hydrolysis: Dissolve cefamandole in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before dilution with mobile phase.

-

Oxidative Degradation: Dissolve cefamandole in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.

-

Thermal Degradation: Store solid cefamandole at an elevated temperature (e.g., 80°C) for a specified time, then dissolve in the mobile phase.

-

Photodegradation: Expose a solution of cefamandole to UV light (e.g., 254 nm) for a specified time.

-

For all stressed samples, dilute with the mobile phase to a final concentration within the linear range of the standard curve.

-

-

Analysis:

-

Inject the standard solutions to establish a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the cefamandole peak based on its retention time compared to the standard.

-

Quantify the amount of cefamandole remaining and the percentage of degradation products formed.

-

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Characterization of Degradation Products

For the structural elucidation of degradation products, hyphenated techniques are employed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the degradation products, which are crucial for their identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the connectivity of atoms and stereochemistry, which is essential for the unambiguous identification of degradation products.

Conclusion

The stability of cefamandole is a critical attribute that influences its therapeutic efficacy and safety. The primary degradation pathway is the pH- and temperature-dependent hydrolysis of the β-lactam ring. A thorough understanding of these degradation pathways and the factors that influence them is essential for the development of stable pharmaceutical formulations. The use of validated stability-indicating analytical methods, such as HPLC, is imperative for monitoring the quality and shelf-life of cefamandole products. Further research into the specific structures of oxidative and photodegradation products would provide a more complete stability profile for this important antibiotic.

References

Navigating Cefamandole Resistance in Enterobacter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms governing Cefamandole resistance in Enterobacter, a critical challenge in clinical settings. The emergence of resistance to this second-generation cephalosporin (B10832234) is multifaceted, primarily driven by the sophisticated regulation of AmpC β-lactamase, and further compounded by alterations in membrane permeability. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathways to facilitate a deeper understanding for research and development endeavors.

The Central Role of AmpC β-Lactamase

The primary mechanism of Cefamandole resistance in Enterobacter species, particularly Enterobacter cloacae, is the enzymatic degradation of the antibiotic by the chromosomal AmpC β-lactamase.[1][2] The expression of the ampC gene is tightly regulated, and its overexpression is the principal driver of resistance. This overexpression can occur through two main pathways: induction and derepression.

AmpC Induction: A Transient Response

In their native state, Enterobacter species typically exhibit low-level, basal expression of ampC. However, in the presence of certain β-lactam antibiotics, including Cefamandole and Cefoxitin (B1668866), ampC expression can be significantly induced.[1] This induction is a temporary and reversible physiological response. The process is intricately linked to the recycling of the bacterial cell wall component, peptidoglycan.

The induction pathway is regulated by a cascade of genes including ampG, ampD, and the transcriptional regulator ampR.[3][4] AmpR, a LysR-type transcriptional regulator, is located upstream of ampC and can act as both a repressor and an activator of ampC transcription.[4] In the absence of an inducer, AmpR represses ampC expression. During cell wall turnover, peptidoglycan fragments are transported into the cytoplasm by the permease AmpG.[3] The amidase AmpD cleaves these fragments. When a β-lactam antibiotic like Cefamandole inhibits penicillin-binding proteins (PBPs), the pool of peptidoglycan fragments increases. This overwhelms the activity of AmpD, leading to an accumulation of muropeptides that act as inducer molecules. These inducers bind to AmpR, converting it into a transcriptional activator and leading to a significant increase in AmpC production.

AmpC Derepression: A Stable Resistance Mechanism

While induction is a transient state, Enterobacter can develop stable, high-level resistance to Cefamandole through mutations in the regulatory genes, primarily ampD.[5][6] This phenomenon is known as derepression. Mutations that inactivate AmpD lead to a constant accumulation of inducer muropeptides, which permanently lock AmpR in its activator conformation, resulting in constitutive hyperproduction of AmpC.[5] Mutations in ampR itself can also lead to a derepressed phenotype.[5]

The frequency of mutation to a derepressed state is notably high in Enterobacter, estimated to be around 10-6 to 10-7.[7][8] This high mutation rate contributes to the rapid emergence of Cefamandole resistance during therapy.[9]

The Role of Altered Membrane Permeability

While AmpC hyperproduction is the dominant resistance mechanism, changes in the bacterial outer membrane, specifically through porin loss and efflux pump activity, can contribute to Cefamandole resistance.

Porin Loss

The outer membrane of Gram-negative bacteria contains porins, which are protein channels that allow the influx of hydrophilic molecules, including many β-lactam antibiotics.[10] In Enterobacter, the major non-specific porins are OmpF and OmpC.[11][12] The loss or downregulation of these porins can decrease the permeability of the outer membrane to Cefamandole, thereby reducing the concentration of the antibiotic that reaches its PBP targets in the periplasm.[10][11] While often associated with resistance to carbapenems, porin loss can act synergistically with AmpC production to enhance resistance to cephalosporins.[12]

Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[13][14][15] The AcrAB-TolC efflux system is a major pump in Enterobacter that contributes to multidrug resistance.[13][14][15] Overexpression of this pump can reduce the intracellular concentration of Cefamandole, contributing to resistance.[16] The activity of efflux pumps can work in concert with AmpC production and porin loss to create a high-level resistance phenotype.

Quantitative Data on Cefamandole Resistance

The following tables summarize key quantitative data related to Cefamandole resistance in Enterobacter.

Table 1: Cefamandole Minimum Inhibitory Concentrations (MICs) for Enterobacter spp.

| Strain Type | Inoculum Size | MIC Range (µg/mL) | Reference(s) |

| Wild-Type (Agar Dilution) | 104 organisms/spot | 1 - 8 | [7][8] |

| Wild-Type (Broth Dilution) | ~7 x 105 organisms/mL | ≥64 in 7/10 strains | [7][8] |

| Resistant Mutants | Not Specified | ≥32 | [7][8] |

| AmpC Derepressed Mutants | Not Specified | Can be significantly higher than wild-type | [17] |

Table 2: Frequency of Cefamandole Resistant Mutants in Enterobacter spp.

| Selection Method | Frequency of Resistant Variants | Reference(s) |

| Direct Selection | ~10-6 to 10-7 | [7][8] |

| Spontaneous Mutation (ampC derepression) | Mean mutation rate of 3 x 10-8 for E. cloacae complex | [18] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Cefamandole resistance. Below are protocols for key experiments.

β-Lactamase Activity Assay (Nitrocefin Assay)

This assay provides a quantitative measure of β-lactamase activity.

Principle: Nitrocefin (B1678963) is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change, measured spectrophotometrically at 486 nm, is proportional to the enzyme's activity.

Materials:

-

Nitrocefin solution (e.g., 100 µM in phosphate (B84403) buffer, pH 7.0)

-

Bacterial cell lysate or purified enzyme

-

Phosphate buffer (pH 7.0)

-

Spectrophotometer (plate reader or cuvette-based)

Procedure:

-

Preparation of Cell Lysate:

-

Grow bacterial cultures to mid-log phase in a suitable broth medium.

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in phosphate buffer.

-

Lyse the cells by sonication or using a chemical lysis reagent.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Assay:

-

In a microplate well or cuvette, add a defined volume of the cell lysate or purified enzyme.

-

Add phosphate buffer to a final volume.

-

Initiate the reaction by adding the nitrocefin solution.

-

Immediately measure the change in absorbance at 486 nm over time at a constant temperature.

-

-

Calculation of Activity:

-

Calculate the rate of hydrolysis using the molar extinction coefficient of hydrolyzed nitrocefin (e.g., 20,500 M-1cm-1).

-

Express the enzyme activity in units, where one unit hydrolyzes 1 µmol of nitrocefin per minute.

-

Outer Membrane Protein (OMP) Analysis by SDS-PAGE

This method is used to visualize and compare the OMP profiles of different bacterial strains.

Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. Differences in the presence or intensity of protein bands corresponding to OmpF and OmpC can indicate porin loss.

Materials:

-

Bacterial cultures

-

Lysis buffer with sarcosyl

-

Ultracentrifuge

-

SDS-PAGE gels, running buffer, and loading buffer

-

Protein stain (e.g., Coomassie Brilliant Blue)

Procedure:

-

OMP Extraction:

-

Grow bacterial cultures and harvest the cells.

-

Lyse the cells (e.g., by sonication).

-

Separate the total membrane fraction by ultracentrifugation.

-

Selectively solubilize the inner membrane proteins with a detergent like sodium lauryl sarcosinate (sarcosyl), leaving the OMPs in the insoluble fraction.

-

Collect the OMPs by another round of ultracentrifugation.

-

-

SDS-PAGE:

-

Resuspend the OMP pellet in sample loading buffer and heat to denature the proteins.

-

Load the samples onto an SDS-PAGE gel along with a molecular weight marker.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Visualization:

-

Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.

-

Compare the OMP profiles of the test strains to a wild-type control, looking for the absence or reduction of bands at the expected molecular weights for OmpF and OmpC.

-

ampC Gene Expression Analysis by RT-qPCR

This technique quantifies the amount of ampC mRNA, providing a direct measure of gene expression.

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) first converts mRNA into complementary DNA (cDNA) and then amplifies a specific target sequence in the cDNA. The amount of amplified product is measured in real-time, allowing for the quantification of the initial amount of mRNA.

Materials:

-

Bacterial cultures (with and without inducer)

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers specific for the ampC gene and a housekeeping gene (for normalization)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Grow bacterial cultures to the desired growth phase, with and without the addition of an inducer like Cefamandole at a sub-inhibitory concentration.

-

Extract total RNA using a commercial kit, ensuring the removal of contaminating DNA by treatment with DNase I.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

qPCR:

-

Set up the qPCR reaction with the cDNA template, ampC-specific primers, a housekeeping gene primer set, and the qPCR master mix.

-

Run the reaction in a real-time PCR instrument using an appropriate cycling program.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the ampC gene and the housekeeping gene.

-

Calculate the relative expression of ampC using a method such as the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the induced/resistant strain to a non-induced/susceptible control.

-

References

- 1. Resistance to cefamandole: derepression of beta-lactamases by cefoxitin and mutation in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ampG is essential for high-level expression of AmpC beta-lactamase in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Common mechanism of ampC beta-lactamase induction in enterobacteria: regulation of the cloned Enterobacter cloacae P99 beta-lactamase gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Susceptibility of Enterobacter to Cefamandole: Evidence for a High Mutation Rate to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Susceptibility of Enterobacter to cefamandole: evidence for a high mutation rate to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Resistance to cefamandole: a collaborative study of emerging clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The contribution of porins to enterobacterial drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The AcrAB-TolC Efflux Pump Contributes to Multidrug Resistance in the Nosocomial Pathogen Enterobacter aerogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The AcrAB-TolC efflux pump contributes to multidrug resistance in the nosocomial pathogen Enterobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Involvement of the AcrAB-TolC Efflux Pump in the Resistance, Fitness, and Virulence of Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Prevalence of Derepressed AmpC Mutants and Extended-Spectrum β-Lactamase Producers among Clinical Isolates of Citrobacter freundii, Enterobacter spp., and Serratia marcescens in Korea: Dissemination of CTX-M-3, TEM-52, and SHV-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

Cefamandole's Interaction with Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole (B1668816), a second-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1] This process is mediated through the covalent binding of cefamandole to essential bacterial enzymes known as penicillin-binding proteins (PBPs).[1] Understanding the specific binding affinities of cefamandole for various PBPs across different bacterial species is crucial for elucidating its spectrum of activity, predicting potential resistance mechanisms, and guiding the development of novel antimicrobial agents. This technical guide provides an in-depth overview of cefamandole's binding affinity to PBPs, detailed experimental protocols for its measurement, and a visualization of the underlying molecular interactions and experimental workflows.

Mechanism of Action: Covalent Inhibition of PBPs

Like other β-lactam antibiotics, the fundamental mechanism of action for cefamandole involves the acylation of the active site serine residue within the transpeptidase domain of PBPs.[1] This covalent modification inactivates the enzyme, thereby preventing the crucial final step of bacterial cell wall biosynthesis: the cross-linking of peptidoglycan chains.[1][2][3] The resulting compromise in cell wall integrity leads to osmotic instability, cell lysis, and ultimately, bacterial death.[1][2][3] The efficacy of cefamandole against a particular bacterium is, therefore, heavily dependent on its ability to access and bind to the organism's essential PBPs.[1]

References

The Dawn of a New Cephalosporin: Initial Clinical Efficacy Studies of Cefamandole

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cefamandole (B1668816), a second-generation cephalosporin (B10832234), emerged as a significant advancement in antibiotic therapy, offering a broader spectrum of activity against Gram-negative bacteria compared to its predecessors. This technical guide synthesizes the findings from initial clinical investigations into its efficacy, providing a comprehensive overview for researchers, scientists, and drug development professionals. The following sections detail the quantitative outcomes, experimental protocols, and logical frameworks of these pioneering studies.

I. Clinical Efficacy in Various Infections

Initial clinical trials of cefamandole demonstrated its effectiveness in treating a range of bacterial infections, from respiratory and urinary tract infections to more severe conditions like bacteremia. The quantitative data from these studies are summarized below, offering a comparative look at its performance across different therapeutic areas.

Respiratory Tract Infections

Cefamandole was extensively evaluated for the treatment of lower respiratory tract infections, including pneumonia and acute bronchitis. Several studies compared its efficacy to other beta-lactam antibiotics.

Table 1: Efficacy of Cefamandole in Lower Respiratory Tract Infections

| Study / Comparison | Patient Population | Diagnosis | Cefamandole Clinical Success Rate | Comparator Clinical Success Rate | Key Findings & Citations |

| Cefamandole vs. Ceftizoxime | 63 adult patients (mean age 61 years) | Pneumonia or acute bronchitis | 94% | 93% (Ceftizoxime) | Cefamandole was found to be as effective and safe as ceftizoxime. Gram-negative bacilli were responsible for 74% of bacteriologically confirmed infections.[1] |

| Cefamandole vs. Cefoperazone | 113 patients | Acute bacterial lower respiratory tract infections | 97% (33/34 evaluable patients) | 92% (Cefoperazone) | No significant difference in clinical response or adverse effects was observed between the two groups. Most infections were caused by Streptococcus pneumoniae or Haemophilus influenzae.[2] |

| Cefamandole vs. Cefazolin (B47455) (Double-blind) | 232 patients (120 Cefamandole, 122 Cefazolin) | Respiratory tract infections | 69.2% | 62.2% (Cefazolin) | In patients with acute bacterial pneumonia or lung abscess, the clinical cure rate for cefamandole was 76.7% versus 67.7% for cefazolin, though this difference was not statistically significant.[3] |

| Dose-finding study | 121 patients | Severe purulent respiratory infections | 86% (with 4g daily) | Poor results with 3g daily | A daily dose of 4g of cefamandole yielded excellent clinical success, while a 3g daily dose was less effective.[4] |

| Cefamandole vs. Ampicillin (B1664943) | 27 adult patients | Pneumonia or purulent tracheobronchitis due to Haemophilus spp. | 92.9% (13/14 patients cured) | 92.3% (Ampicillin) | Cefamandole was as effective and safe as ampicillin for treating bronchopulmonary infections caused by Haemophilus spp.[5] |

Bacteremia and Sepsis

The efficacy of cefamandole in treating bacteremia was also a key area of investigation, with mixed results depending on the causative pathogen.

Table 2: Efficacy of Cefamandole in Bacteremia

| Study | Patient Population | Pathogen | Cefamandole Efficacy | Key Findings & Citations |

| Salmonella Bacteremia Evaluation | 19 patients | Salmonella | 36.8% therapeutic failure rate | Despite in vitro susceptibility, a high rate of therapeutic failure was observed in patients with Salmonella bacteremia treated with cefamandole.[6][7] |

Urinary Tract Infections (UTI)

Cefamandole's utility in treating complicated urinary tract infections was explored, often in comparison to first-generation cephalosporins.

Table 3: Efficacy of Cefamandole in Urinary Tract Infections

| Study / Comparison | Patient Population | Diagnosis | Cefamandole Efficacy | Key Findings & Citations |

| Pharmacokinetics and Therapeutic Evaluation | 31 patients | Complicated UTIs | Found to be very active against most causative bacteria. | The study concluded that a dose of 3g three times daily appeared superior to 1g three times daily for complicated UTIs.[8] |

| Cefamandole vs. Cefazolin | 65 elderly male patients | Complicated UTIs | No significant difference in cure rate compared to cefazolin. | Both antibiotics were effective in eradicating the infections.[9] |

| General Clinical Use | 14 patients | UTIs | Infection eliminated in 50% of patients. | Part of a broader study that also included respiratory infections.[10] |

Surgical Prophylaxis

A significant application of cefamandole was in surgical prophylaxis to prevent postoperative infections, particularly in orthopedic and cardiac surgery.

Table 4: Efficacy of Cefamandole in Surgical Prophylaxis

| Study / Comparison | Surgical Procedure | Cefamandole Group | Control/Comparator Group | Outcome & Citations |

| Cefamandole (5 doses vs. 1 dose) | Orthopedic surgery with internal fixation | 335 patients (5 doses) | 382 patients (1 dose) | The five-dose regimen was significantly more effective in preventing wound infections than a single preoperative dose.[11] |

| Cefamandole vs. Placebo (Double-blind) | Orthopedic surgery with internal fixation | 134 patients | 150 patients (Placebo) | Cefamandole significantly reduced the incidence of superficial wound infections compared to placebo.[12] |

| Cefamandole vs. Cefazolin vs. Cefuroxime (Double-blind) | Cardiac surgery (median sternotomy) | 549 patients | 547 (Cefazolin), 545 (Cefuroxime) | No significant difference in the prevention of operative site infections among the three cephalosporins.[13] |

Pediatric Infections

Cefamandole was also studied in pediatric populations for a variety of infections.

Table 5: Efficacy of Cefamandole in Pediatric Infections

| Study | Patient Population | Infections Treated | Cefamandole Efficacy | Key Findings & Citations |

| General Pediatric Study | Infants and children | Periorbital cellulitis, ethmoiditis, bacteremia, cellulitis, pneumonia, lymphadenitis | Effective in treating a variety of infections caused by common pediatric pathogens. | The study highlighted its efficacy against S. aureus, S. pyogenes, S. pneumoniae, and H. influenzae.[14] |

| Japanese Pediatric Study | 29 children | Various infections | 93.1% clinical effectiveness; 80% bacteriological effectiveness. | Cefamandole was administered at 100 mg/kg/day intravenously.[15] |

| Bone and Joint Infections | 34 children (10 months to 15 years) | Suspected bone, joint, or soft tissue infections | Appeared to be a reasonable alternative for initial treatment. | The study noted the need for administration every 4 hours to maintain sufficient serum levels.[16] |

II. In Vitro Susceptibility

The clinical efficacy of an antibiotic is fundamentally linked to its in vitro activity against pathogenic bacteria. Early studies established the minimum inhibitory concentrations (MICs) of cefamandole against a wide array of clinical isolates.

Table 6: In Vitro Activity of Cefamandole Against Various Bacterial Isolates

| Bacterial Species | MIC required to inhibit a percentage of isolates | Key Findings & Citations |

| Staphylococcus aureus | 0.39 µg/ml inhibited 95% of isolates.[17][18] | Cefamandole demonstrated potent activity against S. aureus. |

| Escherichia coli | 6.25 µg/ml inhibited over 90% of isolates.[17][18] | Showed good activity against this common Gram-negative pathogen. |

| Proteus mirabilis | 6.25 µg/ml inhibited over 90% of isolates.[17][18] | Effective against P. mirabilis. |

| Klebsiella pneumoniae | 6.25 µg/ml inhibited 69% of isolates.[17][18] | Moderate activity against K. pneumoniae. |

| Indole-positive Proteus spp. | 6.3 µg/ml inhibited all strains in one study.[19] 6.25 µg/ml inhibited 31% of isolates in another.[17][18] | Activity against indole-positive Proteus was a notable advantage over first-generation cephalosporins. |

| Enterobacter spp. | 25 µg/ml inhibited 88% of isolates.[19] 6.25 µg/ml inhibited 31% of isolates.[17][18] | Cefamandole showed significantly greater activity against Enterobacter species compared to cefazolin and cephalothin.[19] |